D-JBD19 as an Essential Inactive Control for JNK Inhibitor D-JNKI1
D-JBD19 is explicitly characterized as an inactive control peptide for the JNK inhibitor D-JNKI1. While D-JNKI1 binds to JNK proteins and inhibits JNK-mediated cellular effects, D-JBD19 lacks the TAT cell-penetrating peptide transduction domain and remains cell-impermeable, thereby failing to access intracellular JNK targets [1]. This structural distinction is fundamental for experimental design: D-JBD19 controls for nonspecific extracellular peptide effects, peptide-induced cytotoxicity, and vehicle artifacts, enabling researchers to attribute observed effects specifically to intracellular JNK pathway inhibition rather than to the peptide scaffold itself .
| Evidence Dimension | Functional Activity as JNK Inhibitor Control |
|---|---|
| Target Compound Data | Inactive control; cell-impermeable; lacks TAT CPP domain |
| Comparator Or Baseline | D-JNKI1 (active JNK inhibitor with TAT CPP domain; reduces infarct volume from 162±27 mm³ to 85±27 mm³, P<0.001 in mouse MCAO model) [2] |
| Quantified Difference | Functional: inactive control vs. active inhibitor; structural: absence of TAT transduction domain vs. presence of TAT domain |
| Conditions | In vitro cell culture systems; in vivo mouse middle cerebral artery occlusion (MCAO) model |
Why This Matters
This evidence establishes D-JBD19 as the appropriate negative control for D-JNKI1 studies, essential for distinguishing JNK-specific pharmacological effects from nonspecific peptide artifacts in procurement decisions.
- [1] MedChemExpress. D-JBD19 Control (HY-P2243): an impermeable peptide that serves as an inactive control for the JNK inhibitor D-JNKI1 (HY-P0069). View Source
- [2] Vaslin A, et al. Excitotoxicity-induced endocytosis mediates neuroprotection by TAT-peptide-linked JNK inhibitor. J Neurochem. 2011 Dec;119(6):1243-52. View Source
